molecular formula C12H15N3S B1492053 4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine CAS No. 2097986-29-1

4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine

Cat. No. B1492053
CAS RN: 2097986-29-1
M. Wt: 233.33 g/mol
InChI Key: GELGSFPGQUXODH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine” is a chemical compound with the CAS Number: 291289-51-5 . It has a molecular weight of 167.27 . The compound is liquid in its physical form .


Synthesis Analysis

The synthesis of thiophene derivatives, which includes “4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine”, often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method used to create aminothiophene derivatives .


Physical And Chemical Properties Analysis

“4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine” is a liquid . Further physical and chemical properties are not provided in the search results.

Scientific Research Applications

Anticancer Activity

Researchers synthesized thiophene-containing 1,3-diarylpyrazole derivatives and evaluated their anticancer activity against several human cancer cell lines. These compounds, including derivatives of the specified chemical structure, demonstrated promising anticancer effects, particularly against Raji and HL60 cancer cells. The study suggests potential for further development of these compounds in cancer therapy (Inceler, Yılmaz, & Baytas, 2013).

Antimicrobial and Antifungal Activity

Another study focused on synthesizing Schiff bases of chitosan with heteroaryl pyrazole derivatives, including the one closely related to your query. These compounds exhibited antimicrobial activity against a range of bacteria and fungi, demonstrating the potential utility of these derivatives in developing new antimicrobial agents (Hamed, Abdelhamid, Saad, Elkady, & Elsabee, 2020).

Anticonvulsant Properties

A study on the psychotropic properties of a potential anticonvulsant compound structurally related to "4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine" highlighted its sedative effects, antiamnesic properties, and weak anxiolytic effects. This indicates the compound's potential in treating convulsions or seizures, with a focus on maintaining cognitive functions (Shtrygol, Kavraiskyi, & Shtrygol, 2016).

Synthesis and Structural Analysis

Several studies have detailed the synthesis of compounds structurally similar to "4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine," discussing methods to create key intermediates for further pharmaceutical development. For example, a robust synthesis method has been reported for a key intermediate in the synthesis of Crizotinib, showcasing the importance of these compounds in drug development (Fussell, Luan, Peach, & Scotney, 2012).

properties

IUPAC Name

4-(3-thiophen-3-ylpyrazol-1-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3S/c1-5-13-6-2-11(1)15-7-3-12(14-15)10-4-8-16-9-10/h3-4,7-9,11,13H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GELGSFPGQUXODH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C=CC(=N2)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine
Reactant of Route 2
4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine
Reactant of Route 3
4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine
Reactant of Route 4
4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine
Reactant of Route 5
4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine
Reactant of Route 6
4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.